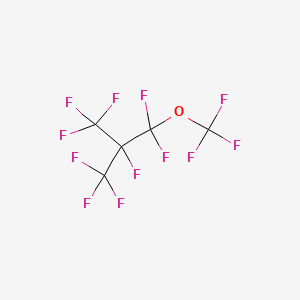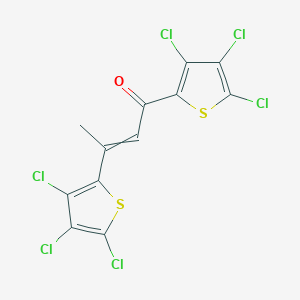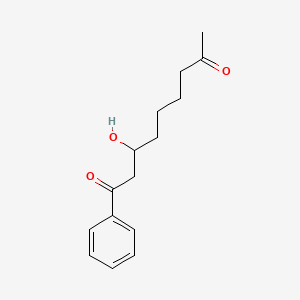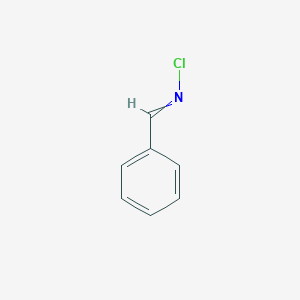
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane is a fluorinated organic compound. Fluorinated compounds are known for their stability and unique chemical properties, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds often involves large-scale fluorination processes, which require specialized equipment to handle the highly reactive and corrosive nature of fluorine gas.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorinated compounds can undergo various types of chemical reactions, including:
Substitution Reactions: Where fluorine atoms are replaced by other atoms or groups.
Addition Reactions: Where new atoms or groups are added to the molecule.
Elimination Reactions: Where atoms or groups are removed from the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving fluorinated compounds include:
Nucleophiles: Such as amines or alcohols.
Electrophiles: Such as halogens or acids.
Catalysts: Such as transition metals or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new fluorinated compounds, while elimination reactions may produce alkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, fluorinated compounds are used as solvents, reagents, and intermediates in various chemical reactions and processes.
Biology
In biology, these compounds are used in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals, including anesthetics and anti-inflammatory drugs.
Industry
In industry, these compounds are used in the production of polymers, surfactants, and refrigerants.
Wirkmechanismus
The mechanism of action of fluorinated compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated hydrocarbons, such as:
- 1,1,1,2-Tetrafluoroethane
- 1,1,1,3,3-Pentafluoropropane
- 1,1,1,2,3,3-Hexafluoropropane
Uniqueness
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical and physical properties compared to other fluorinated compounds.
Eigenschaften
CAS-Nummer |
110719-85-2 |
|---|---|
Molekularformel |
C5F12O |
Molekulargewicht |
304.03 g/mol |
IUPAC-Name |
2-[difluoro(trifluoromethoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C5F12O/c6-1(2(7,8)9,3(10,11)12)4(13,14)18-5(15,16)17 |
InChI-Schlüssel |
GHVGCPIYFUJONZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)




![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)

